molecular formula C18H12F3N3O3 B2727954 N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 921582-33-4

N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2727954
CAS RN: 921582-33-4
M. Wt: 375.307
InChI Key: JEQQVUGCXJOKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C18H12F3N3O3 and its molecular weight is 375.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Applications

Several studies have explored the synthesis of compounds related to the chemical structure of interest, demonstrating significant antimicrobial activities. For example, derivatives synthesized from lead molecules similar in structure have shown promising antifungal and antibacterial activities, underlining the potential of these compounds in developing new antimicrobial agents (Patel & Patel, 2010). Similarly, other synthesized derivatives were evaluated for antimicrobial activities, revealing specific compounds with high antibacterial and antifungal efficacy, further highlighting the utility of such chemical frameworks in antimicrobial drug development (Ahsan et al., 2016).

Antitumor and Kinase Inhibition

The structure has also been implicated in the synthesis of compounds with antitumor and kinase inhibition activities. Research has identified substituted derivatives as potent and selective Met kinase inhibitors, indicating a potential role in cancer treatment. One such compound demonstrated complete tumor stasis in a human gastric carcinoma model following oral administration, showcasing the potential of these compounds in cancer therapeutics (Schroeder et al., 2009). Another study synthesized compounds with significant inhibitory activity against cancer cell proliferation, further emphasizing the relevance of this chemical structure in developing novel antitumor agents (Hao et al., 2017).

Electrochemical and Electrochromic Properties

Research into the electrochemical and electrochromic properties of compounds related to N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has revealed promising applications. Studies have synthesized aromatic polyamides with excellent solubility and thermal stability, showing significant electrochromic behavior suitable for applications in smart materials and devices (Liou & Chang, 2008).

properties

IUPAC Name

N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O3/c1-27-15-9-16(25)24(12-5-2-10(19)3-6-12)23-17(15)18(26)22-11-4-7-13(20)14(21)8-11/h2-9H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQQVUGCXJOKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.